molecular formula C14H13N3OS B2447189 6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1312139-43-7

6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2447189
CAS No.: 1312139-43-7
M. Wt: 271.34
InChI Key: OBQIPXAFBOMGKJ-UHFFFAOYSA-N
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Description

6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with a thioxo group at the 2-position, a methyl group at the 6-position, and a p-tolyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core. This can be achieved by reacting appropriate starting materials such as 2-aminopyrimidine with suitable reagents.

    Formation of the Thioxo Group:

    Substitution Reactions: The p-tolyl group is introduced through a substitution reaction, typically using p-tolyl halides in the presence of a base.

    Cyclization: The final step involves cyclization to form the pyrrolo[3,2-d]pyrimidine core, which can be achieved under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one stands out due to its unique combination of a thioxo group, a p-tolyl group, and a pyrrolo[3,2-d]pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-8-3-5-10(6-4-8)17-13(18)12-11(16-14(17)19)7-9(2)15-12/h3-7,15H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQIPXAFBOMGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(N3)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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